2-Cyano-2-(hydroxyimino)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116104. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

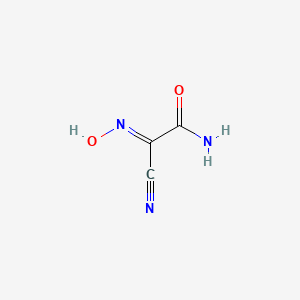

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2E)-2-cyano-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7)/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFXGFHPOQBGJP-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=NO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=N\O)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3849-20-5 | |

| Record name | NSC116104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CYANO-2-HYDROXIMINOACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Cyano-2-(hydroxyimino)acetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-2-(hydroxyimino)acetamide is an organic compound with the chemical formula C₃H₃N₃O₂.[1][2] It is a key intermediate in the synthesis of various organic molecules, most notably in the agrochemical industry for the production of fungicides.[3] This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, its reactivity, and its role in the development of biologically active compounds.

Synonyms: (2E)-2-cyano-2-hydroxyiminoacetamide, (2Z)-2-cyano-2-hydroxyiminoacetamide, 2-Cyano-2-oximinoacetamide[2][4] CAS Number: 3849-20-5[1][2][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | [1][2][4] |

| Molecular Weight | 113.08 g/mol | [1][2] |

| Melting Point | 183 °C (decomposes) | [4] |

| Boiling Point | 321.5 °C at 760 mmHg | [4] |

| Density | 1.54 g/cm³ | [4] |

| pKa | 7.96 ± 0.10 (Predicted) | [4] |

| LogP | -0.47422 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Flash Point | 148.3 °C | [4] |

| Vapor Pressure | 2.37E-05 mmHg at 25°C | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the nitrosation of 2-cyanoacetamide. This reaction involves treating 2-cyanoacetamide with a nitrite salt, such as sodium nitrite, in the presence of an acid.[3]

General Synthesis Pathway

The overall reaction for the synthesis of this compound is depicted below.

Caption: General synthesis pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures.[3]

Materials:

-

2-Cyanoacetamide

-

Sodium nitrite

-

Water

-

6N Hydrochloric acid (HCl)

-

Ice bath

Procedure:

-

Dissolution of Reactants: In a suitable reaction vessel, dissolve 420 parts of 2-cyanoacetamide and 363 parts of sodium nitrite in 700 parts of water.

-

Temperature Control: Maintain the temperature of the solution at 50°C.

-

Acid Addition: Over a period of 2 hours, slowly add 27.5 parts of 6N HCl to the reaction mixture. Following this, add another 440 parts of 6N HCl over an additional 2 hours.

-

Reaction Maintenance: Hold the reaction at 50°C for 2 hours. The pH of the medium should be between 4 and 5.7 at the end of the reaction. The resulting mixture will contain this compound in both its free oxime and sodium salt forms.

-

Product Isolation (as free oxime):

-

Cool the solution to 10-25°C.

-

Add concentrated HCl until a pH of 2 is reached.

-

The free oxime will precipitate out of the solution.

-

Isolate the product by filtration.

-

Chemical Reactivity and Applications

This compound is a versatile intermediate that can undergo further reactions, such as alkylation and acylation, at the hydroxyl group of the oxime.[3] This reactivity is key to its primary application as a precursor in the synthesis of fungicides.[3]

Role in Fungicide Synthesis

A notable application of this compound is in the production of the fungicide Cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea). The synthesis involves the methylation of the oxime group of this compound.

Caption: Synthesis of Cymoxanil from this compound.

Biological Activity of Derivatives

While this compound itself is primarily an intermediate, its derivatives have shown significant biological activity. For instance, N-benzyl-α-cyanoacetamide derivatives have demonstrated efficacy as systemic fungicides against rice blast (Magnaporthe grisea).[5] The mechanism of action for some of these fungicides involves the inhibition of melanin biosynthesis in the fungi, which is a crucial process for the pathogen's ability to penetrate the host plant.[5]

The general mechanism of action for derivatives of this compound often involves the interaction of the cyano and hydroxyimino groups with the active sites of enzymes, leading to their inhibition.[6]

Caption: General mechanism of action for fungicide derivatives.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as toxic if swallowed and causes serious eye irritation.[1][2] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. This compound | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 4. This compound|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl- | 70791-85-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-2-(hydroxyimino)acetamide, a versatile oxime derivative widely known in the field of peptide chemistry by the trade name OxymaPure. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and its primary application as a peptide coupling additive, and discusses its known biological and safety profile. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering a consolidated source of technical information to support laboratory work and further investigation.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental role in organic synthesis, particularly in peptide chemistry, is underpinned by its distinct chemical characteristics. The following tables summarize its key physical and computed chemical properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3849-20-5 | [1][2] |

| Molecular Formula | C₃H₃N₃O₂ | [3] |

| Molecular Weight | 113.076 g/mol | [3] |

| Melting Point | 183 °C (decomposes) | [3] |

| Boiling Point | 321.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.54 g/cm³ (Predicted) | [3] |

| Flash Point | 148.3 °C (Predicted) | [3] |

| Vapor Pressure | 2.37E-05 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.596 (Predicted) | [3] |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Reference |

| pKa | 7.96 ± 0.10 | [3] |

| LogP | -0.47422 | [3] |

| XLogP3 | 0 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 113.022526347 | [3] |

| Polar Surface Area (PSA) | 99.47 Ų | [3] |

| Complexity | 174 | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of 2-cyanoacetamide. The following protocol is a representative example based on methodologies described in the patent literature.[4]

Materials:

-

2-Cyanoacetamide

-

Sodium nitrite (NaNO₂)

-

6N Hydrochloric acid (HCl)

-

Concentrated Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 420 parts of 2-cyanoacetamide and 363 parts of sodium nitrite in 700 parts of water.

-

Heat the solution to 50°C.

-

Over a period of 2 hours, add 27.5 parts of 6N HCl to the reaction mixture.

-

Following this, add another 440 parts of 6N HCl over an additional 2 hours.

-

Maintain the reaction mixture at 50°C for 2 hours. The pH of the solution should be between 4 and 5.

-

Cool the solution to a temperature between 10-25°C.

-

Adjust the pH to 2 by adding concentrated HCl.

-

Cool the solution to 0-5°C to induce precipitation of the product.

-

Filter the precipitate and dry to obtain this compound.

Application in Peptide Synthesis (as OxymaPure)

This compound, as OxymaPure, is a highly effective coupling additive used in conjunction with carbodiimides (e.g., DIC, EDC) to facilitate amide bond formation while suppressing racemization.[5][6] It serves as a safer and often more efficient alternative to benzotriazole-based additives like HOBt and HOAt.[6]

2.2.1. In-situ Activation Protocol

This method is generally preferred for its simplicity and often provides better yields.

Materials:

-

N-protected amino acid

-

C-protected amino acid or peptide-resin

-

OxymaPure

-

Diisopropylcarbodiimide (DIC) or other carbodiimide

-

N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

In a reaction vessel, dissolve the N-protected amino acid and OxymaPure (typically 1-1.5 equivalents relative to the amino acid) in the chosen solvent.

-

Add the C-protected amino acid or the resin-bound peptide to the solution.

-

Add the carbodiimide (typically 1-1.5 equivalents) to initiate the coupling reaction.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by techniques such as TLC or the Kaiser test for solid-phase synthesis.

-

Proceed with standard work-up or cleavage procedures.

2.2.2. Pre-activation Protocol

This method is recommended for the coupling of sterically hindered amino acids or those prone to side reactions, such as cysteine.

Materials:

-

N-protected amino acid

-

C-protected amino acid or peptide-resin

-

OxymaPure

-

Diisopropylcarbodiimide (DIC) or other carbodiimide

-

N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

In a separate vessel, dissolve the N-protected amino acid, OxymaPure (1-1.5 equivalents), and the carbodiimide (1-1.5 equivalents) in the solvent.

-

Allow this mixture to react for 2-5 minutes to pre-activate the carboxylic acid, forming the Oxyma ester.

-

In the main reaction vessel containing the C-protected amino acid or peptide-resin, add the pre-activated mixture.

-

Stir the reaction at room temperature until completion.

-

Proceed with standard work-up or cleavage procedures.

Biological Activity and Safety

Biological Activity

There is a notable lack of comprehensive studies on the direct biological or pharmacological activity of this compound itself. The majority of available literature focuses on its utility as a chemical reagent.

However, many derivatives of 2-cyanoacetamide have been investigated for a range of biological activities, including insecticidal, antibacterial, and anticancer properties.[7][8] This suggests that the core chemical scaffold may be a valuable starting point for the development of new therapeutic agents.

One source indicates that OxymaPure has been tested for oral toxicity and dermal irritation and was found to be non-toxic and non-allergic in those specific assays.[9]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][2] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound (OxymaPure) is a pivotal reagent in modern organic and peptide synthesis. Its well-defined physical and chemical properties make it a reliable and efficient coupling additive, offering a safer alternative to traditional benzotriazole-based reagents. While its direct biological activities are not extensively documented, its derivatives show significant promise in various therapeutic areas, marking the core structure as a point of interest for future drug discovery efforts. The experimental protocols provided in this guide offer a practical foundation for its synthesis and application, empowering researchers to leverage its full potential in their work. As with all chemical reagents, adherence to appropriate safety protocols is paramount.

References

- 1. This compound | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. OxymaPure [cem.com]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety – OxymaPure® [oxymapure.com]

An In-Depth Technical Guide to 2-Cyano-2-(hydroxyimino)acetamide: Synthesis, Properties, and Application as a Precursor to the Fungicide Cymoxanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-2-(hydroxyimino)acetamide (C₃H₃N₃O₂), a key chemical intermediate. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and outlines its primary application as a precursor in the manufacture of the fungicide cymoxanil. Furthermore, the guide delves into the synthesis of cymoxanil from this intermediate and explores its mechanism of action, which involves the inhibition of dihydrofolate reductase in fungi. Quantitative data is presented in structured tables for clarity, and key chemical transformations and biological pathways are visualized using diagrams to facilitate understanding for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries.

Introduction

This compound, also known as oximino-cyanoacetamide, is a versatile organic compound with the molecular formula C₃H₃N₃O₂. Its strategic importance lies primarily in its role as a crucial building block in the synthesis of various agrochemicals, most notably the fungicide cymoxanil. Understanding the synthesis, properties, and subsequent reactions of this molecule is paramount for optimizing the production of valuable downstream products and for the development of new bioactive compounds. This guide aims to provide a detailed technical resource for professionals engaged in chemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivative, cymoxanil, are presented in Table 1. This data is essential for handling, characterization, and process development.

Table 1: Physicochemical Properties of this compound and Cymoxanil

| Property | This compound | Cymoxanil |

| Molecular Formula | C₃H₃N₃O₂ | C₇H₁₀N₄O₃ |

| Molecular Weight | 113.08 g/mol | 198.18 g/mol |

| CAS Number | 3849-20-5 | 57966-95-7 |

| Appearance | Crystalline solid | Colorless to white crystalline solid |

| Melting Point | 183 °C (decomposes) | 160-161 °C |

| LogP | -0.47 | 0.59 - 0.67 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 5 |

| Water Solubility | Data not readily available | 890 mg/L at 20 °C |

| Vapor Pressure | 2.37 x 10⁻⁵ mmHg at 25°C | 1.13 x 10⁻⁶ mmHg at 20°C |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to cymoxanil are provided below. Additionally, a protocol for a dihydrofolate reductase (DHFR) inhibition assay is outlined to assess the biological activity of cymoxanil.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-cyanoacetamide and sodium nitrite.

Materials:

-

2-Cyanoacetamide

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 6N) or Acetic Acid

-

Dioxane or an aqueous solvent system

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2-cyanoacetamide (10 mmol) in 20 mL of dioxane (or a suitable aqueous solvent).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add hydrochloric acid (1.1 mmol) to the stirred solution.

-

Prepare a solution of sodium nitrite (10 mmol, 0.69 g) in a minimal amount of water.

-

Add the sodium nitrite solution portion-wise to the cooled reaction mixture, ensuring the temperature remains between 0-5 °C.

-

Continue stirring the reaction mixture in the ice bath for an additional hour.

-

Monitor the reaction progress (e.g., by TLC).

-

Upon completion, slowly add water to the reaction mixture to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water.

-

Dry the product, a crystalline solid of this compound. The expected yield is typically in the range of 70-90%.[1]

Synthesis of Cymoxanil from this compound

This protocol details the methylation of the sodium salt of this compound to yield cymoxanil.

Materials:

-

This compound sodium salt

-

Methylating agent (e.g., Dimethyl sulfate, Methyl iodide, or Chloromethane)

-

Base (e.g., Sodium hydroxide, Potassium carbonate)

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile)

-

Phase transfer catalyst (optional, e.g., Tetrabutylammonium bromide)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

Suspend this compound sodium salt (0.5 mol) in a suitable solvent such as methanol or a mixture of methanol and water.[2]

-

Optionally, add a phase transfer catalyst like tetrabutylammonium bromide (1.0 g) to the mixture.[2]

-

Heat the mixture to approximately 20-25 °C with stirring.

-

Slowly introduce the methylating agent, for example, by bubbling chloromethane gas through the solution or by dropwise addition of dimethyl sulfate.[2][3]

-

Maintain the pH of the reaction mixture between 6 and 7 by the controlled addition of a base, such as a sodium hydroxide solution.

-

Continue the reaction at this temperature for 2-3 hours, monitoring for completion.

-

After the reaction is complete, cool the mixture to 0-5 °C to induce crystallization of the product.

-

Collect the crystalline cymoxanil by vacuum filtration.

-

Wash the filter cake with water and dry it under reduced pressure. A yield of over 80% can be expected.[2]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay is used to determine the inhibitory effect of compounds like cymoxanil on the activity of dihydrofolate reductase. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate.

Materials:

-

Purified Dihydrofolate Reductase (DHFR) enzyme

-

DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

-

Dihydrofolic acid (DHFA), substrate

-

NADPH, cofactor

-

Cymoxanil (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a stock solution of cymoxanil in a suitable solvent.

-

In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

NADPH solution

-

A dilution series of cymoxanil (or the solvent as a control)

-

DHFR enzyme solution

-

-

Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C).

-

Initiate the reaction by adding the DHFA substrate to each well.

-

Immediately begin kinetic reading of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

The rate of decrease in absorbance is proportional to the DHFR activity.

-

Calculate the percent inhibition for each concentration of cymoxanil relative to the control.

-

Plot the percent inhibition against the logarithm of the cymoxanil concentration to determine the IC₅₀ value.

Biological Activity and Mechanism of Action

This compound itself is primarily valued as a chemical intermediate. However, its derivative, cymoxanil, is a fungicide with protective and curative action against a range of plant pathogenic fungi, particularly from the order Peronosporales, which includes devastating pathogens like Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grape).

Table 2: Biological Activity of Cymoxanil

| Target Organism | Activity Metric | Value | Reference |

| Phytophthora infestans | ED₉₀ | 64 - 467 mg/L | [2](--INVALID-LINK--) |

| Phytophthora infestans | ED₅₀ (Colony Growth) | 0.5 - 1.5 µg/mL | [4](--INVALID-LINK--) |

| Phytophthora cactorum | IC₅₀ (Mycelial Growth) | >100 µg/mL | [5](--INVALID-LINK--) |

The mechanism of action of cymoxanil has been a subject of study, with recent research indicating that it disrupts RNA synthesis in fungi.[6] This is achieved through the inhibition of the enzyme dihydrofolate reductase (DHFR).[6] DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, cymoxanil depletes the pool of tetrahydrofolate, thereby halting nucleic acid synthesis and leading to fungal cell death.

Visualizations

The following diagrams illustrate the key chemical synthesis pathway and the biological mechanism of action discussed in this guide.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily serving as a precursor to the widely used fungicide, cymoxanil. This guide has provided a detailed technical overview of its properties, synthesis, and its role in the production of cymoxanil. The experimental protocols and the elucidation of the mechanism of action of its derivative offer valuable insights for researchers and professionals in the fields of synthetic chemistry, agrochemical development, and drug discovery. The provided data and visualizations aim to serve as a practical resource to support further research and development in this area.

References

- 1. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 2. CN106588700B - A kind of improved cymoxanil synthetic method - Google Patents [patents.google.com]

- 3. CN106588700A - Improved cymoxanil synthesis method - Google Patents [patents.google.com]

- 4. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 5. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (2E)-2-cyano-2-(hydroxyimino)acetamide, a key intermediate in the synthesis of various agrochemicals and a molecule of interest for further derivatization in drug discovery. This document outlines its chemical properties, synthesis protocols, and its pivotal role as a precursor to the fungicide cymoxanil.

Chemical Identity and Properties

The compound with the chemical name 2-cyano-2-(hydroxyimino)acetamide is most accurately identified by its IUPAC name, which specifies the stereochemistry of the oxime group.

IUPAC Name: (2E)-2-cyano-2-hydroxyiminoacetamide[1]

This nomenclature denotes the E configuration of the hydroxyimino group relative to the cyano group. The Z isomer, (2Z)-2-cyano-2-(hydroxyimino)acetamide, also exists[2].

Alternative Names:

-

2-Cyano-2-oximinoacetamide[2]

-

(E)-carbamoylmethanecarbonimidoyl cyanide[1]

-

2-Amino-N-Hydroxy-2-oxoacetimidoyl cyanide[2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O₂ | [1] |

| Molecular Weight | 113.08 g/mol | [1][2] |

| CAS Number | 3849-20-5 | [1][2] |

| Melting Point | 183 °C (decomposes) | [3] |

| Boiling Point | 321.5 °C at 760 mmHg | [3] |

| Density | 1.54 g/cm³ | [3] |

| pKa | 7.96 ± 0.10 (Predicted) | [3] |

| LogP | -0.474 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitrosation of cyanoacetamide. This reaction is typically carried out using a nitrite salt, such as sodium nitrite, in the presence of an acid[4].

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound Salts

The following protocol is a generalized procedure based on established methods for the synthesis of this compound salts[4].

Materials:

-

Cyanoacetamide

-

Sodium nitrite

-

Proton-donating acid (e.g., acetic acid, hydrochloric acid)

-

Aqueous solvent (water or a mixture of water and a water-miscible organic solvent)

Procedure:

-

Dissolve cyanoacetamide in the aqueous solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Add the nitrite salt to the solution. The molar ratio of cyanoacetamide to nitrite is typically between 1:1 and 1:1.1.

-

Slowly add the acid to the reaction mixture. To favor the formation of the salt directly and avoid cyclization or decomposition, a less than stoichiometric amount of acid is used, typically 0.1 to 0.5 moles of acid per mole of nitrite[4].

-

Maintain the reaction temperature between 10°C and 70°C.

-

After the reaction is complete, the product can be isolated by crystallization from the aqueous medium.

-

The resulting salt can be used directly in subsequent reactions or can be neutralized to obtain the free oxime.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Role as a Precursor to the Fungicide Cymoxanil

This compound is a critical intermediate in the commercial synthesis of the fungicide cymoxanil[5][6]. Cymoxanil is effective against a range of plant pathogenic fungi, particularly those belonging to the Peronosporales order, such as downy mildew and late blight[6].

Synthesis of Cymoxanil:

The synthesis of cymoxanil from this compound involves a two-step process: methylation of the oxime group followed by reaction with ethylurea.

Figure 2: Synthetic pathway from this compound to cymoxanil.

Experimental Protocol: Synthesis of Cymoxanil from this compound Sodium Salt

The following is a generalized protocol for the methylation step in the synthesis of cymoxanil[7][8].

Materials:

-

This compound sodium salt

-

Methylating agent (e.g., dimethyl sulfate, chloromethane)

-

Phase transfer catalyst (e.g., benzyltriethylammonium chloride) - optional, particularly with chloromethane[7]

-

Sodium hydroxide solution

-

Solvent (e.g., methanol/water mixture)

Procedure:

-

Prepare a solution or slurry of this compound sodium salt in the chosen solvent system.

-

If using chloromethane, add a phase transfer catalyst.

-

Slowly add the methylating agent to the reaction mixture while maintaining the temperature between 10-35°C.

-

During the addition of the methylating agent, maintain the pH of the reaction mixture between 6 and 7 by the controlled addition of a sodium hydroxide solution.

-

After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 1-5 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, cool the reaction mixture to 0-5°C to induce crystallization of the cymoxanil product.

-

Collect the solid product by filtration, wash with water, and dry under reduced pressure.

Biological Activity and Mechanism of Action

While this compound is primarily valued as a synthetic intermediate, its derivatives, most notably cymoxanil, exhibit significant biological activity.

Mechanism of Action of Cymoxanil:

Cymoxanil is a systemic fungicide with both protective and curative properties[6]. Its primary mode of action is the inhibition of RNA synthesis in susceptible fungi[5]. This disruption of a fundamental cellular process leads to the cessation of fungal growth and development.

Figure 3: Proposed mechanism of action for cymoxanil.

Quantitative Data:

| Compound | Organism | Assay | Result (LC₅₀) | Source |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (nymphs) | Insecticidal Activity (24h) | 0.192 ppm | [9][10] |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (nymphs) | Insecticidal Activity (48h) | 0.041 ppm | [9][10] |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Aphis craccivora (nymphs) | Insecticidal Activity (24h) | 0.841 ppm | [9][10] |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Aphis craccivora (nymphs) | Insecticidal Activity (48h) | 0.095 ppm | [9][10] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, standard in vitro assays can be employed.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method for evaluating the fungicidal activity of a compound[11].

Materials:

-

Test compound

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

Fungal cultures (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

-

Sterile petri dishes

-

Cork borer (5 mm diameter)

Procedure:

-

Dissolve the test compound in DMSO to create a stock solution.

-

Prepare a series of dilutions of the stock solution and add them to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).

-

Pour the PDA containing the test compound into sterile petri dishes. A control plate containing PDA with the same concentration of DMSO should also be prepared.

-

Once the agar has solidified, inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

-

Incubate the plates at 25°C in the dark.

-

Measure the diameter of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

The IC₅₀ value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the inhibition percentage against the log of the compound concentration.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound[12].

Materials:

-

Test compound

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC₅₀ value (the concentration that reduces cell viability by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Conclusion

(2E)-2-Cyano-2-(hydroxyimino)acetamide is a versatile and important chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a valuable building block, particularly in the agrochemical industry for the production of the fungicide cymoxanil. While the direct biological activity of this compound is not extensively documented, the potent fungicidal action of its derivative, cymoxanil, underscores the potential of the cyano(hydroxyimino)acetamide scaffold. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation could lead to the discovery of new therapeutic agents or agrochemicals. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and evaluate the biological potential of this and related compounds.

References

- 1. This compound | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 5. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 6. Page loading... [guidechem.com]

- 7. CN106588700B - A kind of improved cymoxanil synthetic method - Google Patents [patents.google.com]

- 8. Process Of Manufacturing Cymoxanil [quickcompany.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3.2. In Vitro Antifungal Assay [bio-protocol.org]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 2-Cyano-2-(hydroxyimino)acetamide: Synonyms, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-2-(hydroxyimino)acetamide, a key chemical intermediate in the synthesis of agrochemicals. This document details its synonyms and trade names, physicochemical properties, synthesis protocols, and its role as a precursor to the fungicide Cymoxanil, including its mechanism of action.

Chemical Identity and Nomenclature

This compound is a versatile organic compound. A comprehensive list of its identifiers is provided below.

Table 1: Synonyms and Identifiers of this compound

| Category | Identifier |

| IUPAC Name | (2E)-2-cyano-2-(hydroxyimino)acetamide[1] |

| (2Z)-2-cyano-2-(hydroxyimino)acetamide | |

| CAS Number | 3849-20-5[1] |

| 262291-71-4[1] | |

| Other Synonyms | 2-Cyano-2-oximinoacetamide |

| (E)-carbamoylmethanecarbonimidoyl cyanide[1] | |

| 2-Amino-N-Hydroxy-2-oxoacetimidoyl cyanide | |

| NSC-11320[1] | |

| NSC-116104 | |

| Sodium Salt | 2-Cyano-2-hydroxyiminoacetamide sodium salt (CAS: 34968-50-8) |

| Silver Salt | 2-Cyano-2-hydroxyimino-acetamide, silver salt (CAS: 474651-28-0)[2] |

While this compound itself is not typically marketed as a final product with specific trade names, it is a critical precursor to the fungicide Cymoxanil . Trade names for fungicidal products containing Cymoxanil include:

-

Curzate

-

Aktuan

-

Tanos

-

Wakil XL

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₃H₃N₃O₂[1] |

| Molecular Weight | 113.08 g/mol [1] |

| Melting Point | 183 °C (decomposes) |

| Boiling Point | 321.5 °C at 760 mmHg |

| Density | 1.54 g/cm³ |

| Appearance | Crystalline solid |

| Solubility | Soluble in hot alcohol. |

Synthesis of this compound

The primary method for synthesizing this compound involves the nitrosation of cyanoacetamide. This process is outlined in the experimental protocol below.

Experimental Protocol: Synthesis via Nitrosation

This protocol is based on established methods for the synthesis of this compound.

Objective: To synthesize this compound from cyanoacetamide.

Materials:

-

Cyanoacetamide

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

-

Ice bath

Procedure:

-

Dissolution of Reactants: Dissolve cyanoacetamide in water in a reaction flask.

-

Addition of Nitrite: To the stirred solution, add an equimolar amount of sodium nitrite.

-

Acidification: Cool the reaction mixture in an ice bath. Slowly add acetic acid to the mixture. The amount of acid should be equal to or greater than the amount of sodium nitrite used.[3]

-

Reaction: Continue stirring the mixture in the ice bath. The reaction progress can be monitored by the formation of a precipitate.

-

Isolation of Product: After the reaction is complete, collect the solid product by filtration.

-

Washing: Wash the collected solid with cold water to remove any unreacted starting materials and salts.

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Expected Outcome: A crystalline solid of this compound.

Characterization: The identity and purity of the synthesized compound can be confirmed using analytical techniques such as:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure. A suitable solvent would be DMSO-d₆.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

Biological Significance and Mechanism of Action

This compound is a crucial intermediate in the production of the fungicide Cymoxanil. The biological activity of Cymoxanil provides insight into the potential applications of its precursors in drug discovery and development.

Antifungal Activity of Cymoxanil

Cymoxanil is effective against a range of plant-pathogenic oomycetes, such as those causing downy mildew and late blight.

Mechanism of Action: Dual Inhibition

Recent studies have elucidated a dual mechanism of action for Cymoxanil, targeting fundamental cellular processes in fungi.

-

Inhibition of Dihydrofolate Reductase (DHFR): The primary mode of action is the inhibition of the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis. By inhibiting DHFR, Cymoxanil disrupts nucleic acid synthesis, leading to cell cycle arrest and ultimately, fungal cell death.

-

Inhibition of Plasma Membrane H⁺-ATPase (Pma1p): A secondary mechanism involves the inhibition of the plasma membrane proton pump, Pma1p. This enzyme is responsible for maintaining the electrochemical gradient across the fungal cell membrane. Inhibition of Pma1p leads to intracellular acidification and disruption of ion homeostasis, contributing to the overall fungicidal effect.

Experimental Workflow and Signaling Pathways

Synthesis and Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to Cymoxanil.

Caption: Synthesis workflow for this compound and its conversion to Cymoxanil.

Signaling Pathway of Antifungal Action

The diagram below illustrates the dual inhibitory mechanism of Cymoxanil, the derivative of this compound.

Caption: Dual mechanism of action of Cymoxanil, inhibiting DHFR and Pma1p in fungal cells.

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound, such as this compound or its derivatives, against DHFR. This assay is based on commercially available kits.

Objective: To determine the in vitro inhibitory effect of a test compound on DHFR activity.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. A decrease in the rate of this reaction in the presence of a test compound indicates inhibition of DHFR.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions:

-

Blank: Assay buffer only.

-

Control (No Inhibitor): DHFR, NADPH, and assay buffer.

-

Test Compound: DHFR, NADPH, assay buffer, and the test compound at various concentrations.

-

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding DHF to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each reaction.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control reaction.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Expected Outcome: A dose-dependent decrease in DHFR activity in the presence of an inhibitory compound, allowing for the determination of its IC₅₀ value.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Cyano-2-(hydroxyimino)acetamide

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-cyano-2-(hydroxyimino)acetamide, a significant compound in the development of fungicides. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemicals.

Discovery

The first documented synthesis of this compound is reported in a 1909 publication of Berichte der deutschen chemischen Gesellschaft. The method involved the reaction of cyanoacetamide with sodium nitrite in the presence of acetic acid.[1] This foundational discovery laid the groundwork for future investigations into the compound's utility, primarily as a crucial intermediate in the synthesis of various fungicides.[1]

Historical Synthesis Methods

The classical synthesis of this compound involves the nitrosation of cyanoacetamide. This reaction is typically carried out by treating an aqueous solution of cyanoacetamide with a nitrite salt, such as sodium nitrite, in the presence of an acid. The acid serves to generate nitrous acid in situ, which then reacts with the active methylene group of the cyanoacetamide.

Several variations of this core reaction have been developed over time to improve yield, purity, and safety. These methods primarily differ in the choice of acid, solvent, and reaction conditions.

Key Historical Synthesis Approaches:

-

Reaction with Sodium Nitrite and Acetic Acid: This is the original method described in 1909. It involves the straightforward addition of sodium nitrite to a solution of cyanoacetamide in acetic acid.[1]

-

Reaction with Sodium Nitrite and Hydrochloric Acid: A common variation involves the use of a strong mineral acid like hydrochloric acid to facilitate the nitrosation reaction.[2]

-

Synthesis with Sub-stoichiometric Amounts of Acid: To circumvent issues related to the neutralization of excess acid in downstream processing, a method was developed that uses less than a stoichiometric amount of acid relative to the nitrite salt. This approach was found to produce high yields of the corresponding salt of this compound.[1]

-

Synthesis using Alkyl Nitrites: An alternative route involves the use of an alkyl nitrite, such as isoamyl nitrite, in the presence of a base like sodium ethoxide in an alcoholic solvent. This method directly yields the sodium salt of the target compound.[3]

Experimental Protocols

Below are detailed methodologies for key historical syntheses of this compound and its derivatives.

Protocol 1: Synthesis of N-Aryl-2-cyano-2-(hydroxyimino)acetamide[2]

-

Dissolution: Dissolve 10 mmol of the respective N-aryl-2-cyanoacetamide in 20 ml of Dioxane.

-

Acidification: Cool the solution in an ice bath and add 1.1 mmol of hydrochloric acid while stirring.

-

Nitrosation: Add an aqueous solution of sodium nitrite (0.69 g, 10 mmol) portion-wise to the reaction mixture, maintaining the temperature between 0-5°C.

-

Reaction Completion: Continue stirring for an additional hour.

-

Precipitation and Isolation: Add water to the reaction mixture to precipitate the product. Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain the pure N-aryl-2-cyano-2-(hydroxyimino)acetamide.

Protocol 2: Synthesis of the Sodium Salt of this compound[3]

-

Preparation of Sodium Ethoxide: Dissolve 11.5 g (0.5 mol) of sodium in 200 ml of ethanol.

-

Reaction Mixture: Prepare a mixture of 42 g (0.5 mol) of cyanoacetamide and 64.4 g (0.55 mol) of isoamyl nitrite in 300 ml of ethanol.

-

Reaction: Add the sodium ethoxide solution dropwise to the cyanoacetamide and isoamyl nitrite mixture at a temperature below 20°C.

-

Stirring: Stir the reaction mixture for 1 hour at room temperature.

-

Isolation: Filter the resulting product to isolate the sodium salt of 2-cyano-2-oximinoacetamide.

Protocol 3: Synthesis of the Sodium Salt of 2-Cyano-2-oximinoacetamide using a Guanidine Salt Catalyst[4]

-

Reaction Setup: In a four-necked flask, add 86.2 g of cyanoacetoethyl urea (90% content, 0.5 mol), 300 g of ethanol, 37.4 g (0.55 mol) of sodium ethoxide, and 0.43 g of diphenylethylenediamine guanidine salt (DPhEG).

-

Cooling and Nitrosation: Stir and cool the mixture to 10°C, then slowly add 56.7 g (0.55 mol) of tertiary butyl nitrite dropwise.

-

Incubation: Incubate the reaction for 6 hours to obtain a light yellow turbid solution of the sodium salt.

-

Crystallization and Isolation: Cool the solution to -5°C for crystallization. Filter the product and rinse the filter cake twice with water.

-

Drying: Dry the filter cake to obtain the final product.

Quantitative Data

The following table summarizes the reported yields for various synthesis methods of this compound and its salts.

| Synthesis Method | Starting Material | Product | Reported Yield | Reference |

| Reaction with isoamyl nitrite and sodium ethoxide in ethanol | Cyanoacetamide | Sodium salt of 2-cyano-2-oximinoacetamide (E-isomer) | 89% | [3] |

| Reaction with tertiary butyl nitrite and sodium ethoxide with DPhEG catalyst | Cyanoacetoethyl urea | Sodium salt of 2-cyano-2-oximinoacetamide | 95.0% | [4] |

| Nitrosation of N-(p-tolyl)-2-cyanoacetamide with NaNO2 and HCl in Dioxane | N-(p-tolyl)-2-cyanoacetamide | 2-Cyano-2-(hydroxyimino)-N-(p-tolyl)acetamide | 77% | [2] |

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the historical synthesis of this compound via the nitrosation of cyanoacetamide.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

- 4. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Theoretical Properties of 2-Cyano-2-(hydroxyimino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-2-(hydroxyimino)acetamide, also known as oxamic acid, is a small organic compound with the molecular formula C3H3N3O2.[1][2][3] Its structure, featuring cyano, hydroxyimino, and acetamide functional groups, makes it a versatile precursor in the synthesis of various heterocyclic compounds and a molecule of interest for its potential biological activities.[4] This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, established synthesis protocols, and potential applications in medicinal chemistry and materials science. The information is curated for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound.

Theoretical Physicochemical Properties

The theoretical and computed physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. These properties have been compiled from various chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C3H3N3O2 | [1][2][3] |

| Molecular Weight | 113.08 g/mol | [2][3] |

| Exact Mass | 113.022526347 Da | [1][2][3] |

| IUPAC Name | (2Z)-2-cyano-2-hydroxyiminoacetamide | [2] |

| Melting Point | 183 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 321.5 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.54 g/cm³ | [1] |

| pKa (Predicted) | 7.96 ± 0.10 | [1] |

| LogP (Predicted) | -0.474 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Polar Surface Area (PSA) | 99.47 Ų | [1] |

| Complexity | 174 | [1][2][3] |

| Flash Point (Predicted) | 148.3 °C | [1] |

| Refractive Index (Predicted) | 1.596 | [1] |

| Vapor Pressure (Predicted) | 2.37E-05 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the nitrosation of 2-cyanoacetamide.[5] This reaction is typically carried out using a nitrite salt in the presence of an acid.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-cyanoacetamide.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures.[5]

-

Preparation of Reactant Solution: Dissolve 2-cyanoacetamide in an aqueous solvent (5 to 100 percent by weight water).

-

Addition of Nitrite Salt: Add a nitrite salt, such as sodium nitrite, to the solution. A slight excess may be used, with a molar ratio of 2-cyanoacetamide to nitrite ranging from 1:1 to 1:1.1.[5]

-

Acidification: Introduce a proton-donating acid (e.g., hydrochloric acid or acetic acid). Notably, high yields can be achieved using a less than stoichiometric amount of acid, typically between one-tenth to one-half mole of acid per mole of nitrite.[5] This minimizes decomposition and simplifies downstream processing.[5]

-

Temperature Control: Maintain the reaction temperature between 10°C and 60°C.[5] A preferred range for optimal yield and purity is 30°C to 60°C.[5]

-

Reaction Monitoring: Stir the mixture for a sufficient duration (e.g., 1 hour) at the controlled temperature to ensure the completion of the reaction.[6]

-

Product Isolation:

-

Drying: Dry the isolated solid to obtain this compound as a crystalline powder.

Potential Applications and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in various fields, particularly in agriculture and medicine.[4]

Role as a Synthetic Precursor

The unique combination of functional groups in this compound makes it a valuable building block for more complex molecules.[4] It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.[4] Its derivatives are being explored for a range of applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, 2-cyano-2-(hydroxyimino)-N,N-dimethyl- | 70791-85-4 | Benchchem [benchchem.com]

- 5. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 6. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

A Technical Guide to the Quantum Chemical Analysis of 2-Cyano-2-(hydroxyimino)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2-Cyano-2-(hydroxyimino)acetamide. While a dedicated, peer-reviewed computational study on this specific molecule is not publicly available, this document outlines a robust, standard methodology based on established theoretical chemistry protocols for analogous compounds. Furthermore, it presents the experimentally determined crystal structure data as a benchmark for future theoretical investigations.

Introduction

This compound, a molecule featuring a combination of cyano, oxime, and amide functional groups, presents significant interest for its potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational stability, electronic charge distribution, and spectroscopic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for obtaining this information at the atomic level. This guide details a standard computational workflow for such an analysis and presents the key data that would be generated.

Data Presentation: Structural and Electronic Properties

A critical aspect of any computational study is the comparison of calculated data with experimental results. For this compound, the experimental geometric parameters are available from its crystal structure, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 743057.[1][2] These experimental values serve as the primary reference for validating the accuracy of the chosen computational methodology.

Geometrical Parameters

The optimized molecular geometry is the foundational result of a quantum chemical calculation. It corresponds to the lowest energy arrangement of the atoms in the molecule. The calculated bond lengths, bond angles, and dihedral angles would be compared against the experimental data from the crystal structure to assess the performance of the theoretical method.

Table 1: Experimental Geometrical Parameters (Bond Lengths and Angles) for this compound from Crystal Structure Data

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | C1 | C2 | - | Data from CCDC 743057 |

| C2 | N1 | - | Data from CCDC 743057 | |

| C2 | C3 | - | Data from CCDC 743057 | |

| C3 | N2 | - | Data from CCDC 743057 | |

| C3 | O1 | - | Data from CCDC 743057 | |

| N1 | O2 | - | Data from CCDC 743057 | |

| Bond Angles | C1 | C2 | N1 | Data from CCDC 743057 |

| C1 | C2 | C3 | Data from CCDC 743057 | |

| N1 | C2 | C3 | Data from CCDC 743057 | |

| C2 | C3 | N2 | Data from CCDC 743057 | |

| C2 | C3 | O1 | Data from CCDC 743057 | |

| C2 | N1 | O2 | Data from CCDC 743057 | |

| Dihedral Angles | C1 | C2 | C3 | N2 |

| N1 | C2 | C3 | O1 |

Note: The actual numerical values for bond lengths and angles are contained within the crystallographic information file (CIF) corresponding to CCDC 743057 and would be used for direct comparison with calculated values.

Vibrational Frequencies

The calculation of vibrational frequencies is essential for predicting the infrared (IR) and Raman spectra of the molecule. A successful calculation will show no imaginary frequencies for an optimized geometry, confirming it is a true energy minimum. The calculated frequencies are typically scaled by a factor to better match experimental spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | - | - | - | - | N-H stretch |

| ν₂ | - | - | - | - | O-H stretch |

| ν₃ | - | - | - | - | C≡N stretch |

| ν₄ | - | - | - | - | C=O stretch |

| ν₅ | - | - | - | - | C=N stretch |

| ... | ... | ... | ... | ... | ... |

Note: This table represents the expected output from a frequency calculation. The assignments attribute the calculated frequencies to specific molecular motions (stretches, bends, torsions).

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| Energy of HOMO | - |

| Energy of LUMO | - |

| HOMO-LUMO Energy Gap (ΔE) | - |

| Ionization Potential | - |

| Electron Affinity | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Dipole Moment (Debye) | - |

Note: These parameters would be derived from the output of the DFT calculation and used to predict the molecule's reactivity, with a smaller HOMO-LUMO gap suggesting higher reactivity.

Experimental Protocols: A Standard Computational Methodology

The following protocol describes a standard and robust methodology for the quantum chemical calculation of a molecule like this compound, based on common practices in the field.

Software

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Geometry Optimization

-

Initial Structure: The initial 3D coordinates of this compound would be built using a molecular editor. The experimental crystal structure data would serve as an excellent starting point.

-

Level of Theory: Density Functional Theory (DFT) is the most common and effective method for systems of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard choice.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , would be employed. This basis set provides a good balance between accuracy and computational cost, with diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.

-

Optimization: The geometry optimization would be carried out in the gas phase without any symmetry constraints, using the default convergence criteria of the software.

Vibrational Frequency Calculation

Following the successful geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two purposes:

-

Confirmation of Minimum: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, evidenced by the absence of imaginary frequencies.

-

Spectra Prediction: To calculate the harmonic vibrational frequencies, IR intensities, and Raman activities, which are used to predict and interpret the molecule's vibrational spectra.

Electronic Property Analysis

Using the optimized geometry, a single-point energy calculation would be performed to derive various electronic properties. This would include:

-

Molecular Orbitals: Analysis of the HOMO and LUMO energies and their spatial distribution.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP): To map the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack.

Visualization of Computational Workflow

The logical flow of a quantum chemical calculation can be visualized as follows.

Caption: A flowchart illustrating the standard workflow for quantum chemical calculations.

This diagram outlines the logical progression from defining the molecular structure and choosing a computational method, through the core calculations (optimization, frequency, and property analysis), to the final interpretation and comparison of the results with experimental data.

Conclusion

This technical guide outlines a comprehensive and standard approach for the quantum chemical investigation of this compound. By employing Density Functional Theory with a suitable functional and basis set, detailed insights into the molecule's geometry, vibrational modes, and electronic characteristics can be obtained. The availability of experimental crystal structure data provides an invaluable benchmark for validating the theoretical results. The methodologies and data frameworks presented here serve as a robust foundation for future computational studies, which will be instrumental in exploring the potential of this compound in drug design and materials science.

References

physicochemical characteristics of 2-Cyano-2-(hydroxyimino)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of 2-Cyano-2-(hydroxyimino)acetamide. The information is compiled to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Characteristics

This compound, with the chemical formula C₃H₃N₃O₂, is a small organic molecule featuring a cyano, a hydroxyimino (oxime), and an acetamide functional group. These groups contribute to its chemical reactivity and potential for biological interactions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O₂ | PubChem[1] |

| Molecular Weight | 113.08 g/mol | PubChem[1] |

| CAS Number | 3849-20-5 | PubChem[1] |

| IUPAC Name | (2E)-2-cyano-2-(hydroxyimino)acetamide | PubChem[1] |

| Melting Point | 183 °C (decomposes) | LookChem |

| pKa (Predicted) | 7.96 ± 0.10 | LookChem |

| Density (Predicted) | 1.54 g/cm³ | LookChem |

| LogP (Predicted) | -0.47 | LookChem |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Structural Elucidation

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through the nitrosation of cyanoacetamide. A general procedure, adapted from patent literature, is as follows[2]:

-

Dissolution: Dissolve cyanoacetamide in an aqueous or aqueous-organic solvent system.

-

Addition of Nitrite: Add a slight molar excess of a nitrite salt, such as sodium nitrite.

-

Acidification: Introduce a less than stoichiometric amount of acid (e.g., hydrochloric acid or acetic acid) to the reaction mixture in a controlled manner, maintaining the temperature between 10-80°C[2]. The use of a substoichiometric amount of acid is crucial to avoid side reactions and decomposition of the product[2].

-

Reaction Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation: Upon completion, the product can be isolated by filtration. The pH of the solution may be adjusted to facilitate precipitation[2].

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield this compound.

Below is a conceptual workflow for the synthesis of this compound.

Synthesis workflow for this compound.

Structural Characterization

The structure of this compound has been confirmed by X-ray crystallography, with the data deposited in the Cambridge Structural Database (CSD identifier: 743057)[1]. This provides definitive information on its three-dimensional structure and stereochemistry.

Expected Spectral Characteristics:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the amine (-NH₂) and hydroxyl (-OH) protons. The chemical shifts of these exchangeable protons will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display three distinct signals for the three carbon atoms in the molecule: the cyano carbon, the oxime carbon, and the amide carbonyl carbon.

-

FTIR: The Fourier-transform infrared (FTIR) spectrum will exhibit characteristic absorption bands for the different functional groups. Expected peaks include:

-

O-H stretching (hydroxyl group)

-

N-H stretching (amide group)

-

C≡N stretching (cyano group)

-

C=O stretching (amide carbonyl)

-

C=N stretching (oxime group)

-

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of small neutral molecules such as H₂O, NH₃, and CO.

Potential Biological Activity and Mechanism of Action

While direct studies on the mechanism of action of this compound are limited, the biological activities of structurally related compounds provide insights into its potential therapeutic applications. Derivatives of cyanoacetamide and hydroxyiminoacetamide have been reported to exhibit antifungal and enzyme inhibitory activities[3][4].

Inferred Antifungal Mechanism

Many antifungal agents target the fungal cell membrane, primarily by interfering with the biosynthesis of ergosterol, a crucial component of the membrane[5]. Azoles, a major class of antifungals, inhibit the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway[5]. Given the structural features of this compound, it is plausible that it could act as an inhibitor of an enzyme in this pathway.

The following diagram illustrates a hypothetical mechanism of action for this compound as an antifungal agent, based on the known mechanisms of other antifungal compounds.

Hypothetical antifungal mechanism of action.

Potential as an Enzyme Inhibitor

Compounds containing the hydroxyiminoacetamide moiety have been investigated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase)[3]. These enzymes are critical for the regulation of neurotransmission. Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability of the oxime group to interact with the active site of these enzymes suggests that this compound could be a starting point for the design of novel enzyme inhibitors.

Conclusion

This compound is a versatile small molecule with potential applications in drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups make it an attractive scaffold for chemical modification. While its precise mechanism of action is yet to be fully elucidated, the known activities of related compounds suggest that it may act as an antifungal agent or an enzyme inhibitor. Further research is warranted to explore its biological activities and to develop derivatives with enhanced potency and selectivity for specific therapeutic targets.

References

- 1. This compound | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]